3-Amino-3-furan-3-yl-propan-1-ol 3-Amino-3-furan-3-yl-propan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18253942
InChI: InChI=1S/C7H11NO2/c8-7(1-3-9)6-2-4-10-5-6/h2,4-5,7,9H,1,3,8H2
SMILES:
Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol

3-Amino-3-furan-3-yl-propan-1-ol

CAS No.:

Cat. No.: VC18253942

Molecular Formula: C7H11NO2

Molecular Weight: 141.17 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-3-furan-3-yl-propan-1-ol -

Specification

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
IUPAC Name 3-amino-3-(furan-3-yl)propan-1-ol
Standard InChI InChI=1S/C7H11NO2/c8-7(1-3-9)6-2-4-10-5-6/h2,4-5,7,9H,1,3,8H2
Standard InChI Key IGZRLZWXPXGSRR-UHFFFAOYSA-N
Canonical SMILES C1=COC=C1C(CCO)N

Introduction

Structural Characterization

Molecular Architecture

The compound’s structure is defined by a propan-1-ol chain substituted at the second carbon by both an amino group (NH2-\text{NH}_2) and a furan-3-ylmethyl group. The furan ring, an oxygen-containing heterocycle, introduces aromaticity and π-electron density, while the amino and hydroxyl groups enable hydrogen bonding and ionic interactions. The SMILES notation C1=COC=C1CC(CN)CO\text{C1=COC=C1CC(CN)CO} clarifies the connectivity: a furan-3-ylmethyl branch (C1=COC=C1\text{C1=COC=C1}) attaches to the central carbon of the propanol chain, which also bears the amino group .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC8H13NO2\text{C}_8\text{H}_{13}\text{NO}_2PubChemLite
SMILESC1=COC=C1CC(CN)COPubChemLite
InChI KeyHDRLIKIYQVFLOU-UHFFFAOYSA-NPubChemLite
Molecular Weight155.19 g/molPubChemLite

Synthesis and Manufacturing

Reductive Amination

A plausible route involves the condensation of a furan-3-yl-containing aldehyde with a β-amino alcohol precursor under reductive conditions. For example, reacting furan-3-carbaldehyde with 3-aminopropan-1-ol in the presence of sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) could yield the target compound via imine intermediate formation and subsequent reduction .

Grignard Reaction

Alternative approaches may employ Grignard reagents to install the furan moiety. Treating a protected amino alcohol (e.g., tert-butyl carbamate-derivatized propanol) with furan-3-ylmagnesium bromide would introduce the furan group, followed by deprotection to reveal the primary amine .

Table 2: Comparative Synthesis Strategies

MethodReagents/ConditionsAdvantagesChallenges
Reductive AminationFuran-3-carbaldehyde, NaBH3CN\text{NaBH}_3\text{CN}, MeOHHigh selectivity, mild conditionsRequires aldehyde precursor
Grignard AdditionFuran-3-ylMgBr, THF, −78°CScalability, modularitySensitive to moisture

Industrial Scalability

Physicochemical Properties

Collision Cross Section (CCS)

Ion mobility spectrometry data from PubChemLite predicts the compound’s CCS values for various adducts, offering insights into its gas-phase behavior. These metrics are critical for mass spectrometry-based identification in complex matrices .

Table 3: Predicted CCS Values

Adductm/zCCS (Ų)
[M+H]⁺156.10192133.5
[M+Na]⁺178.08386142.6
[M-H]⁻154.08736135.6

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